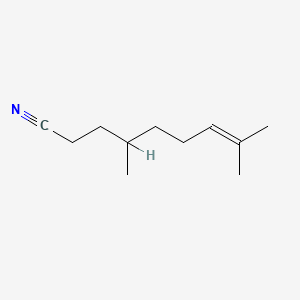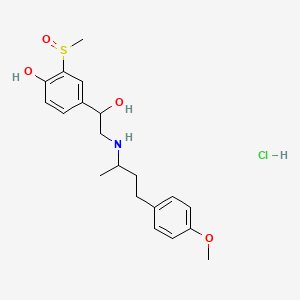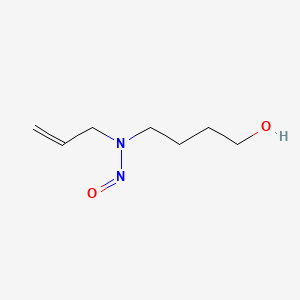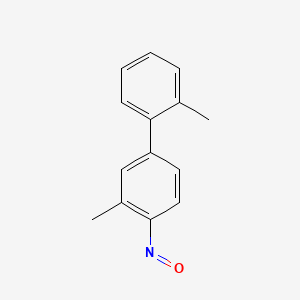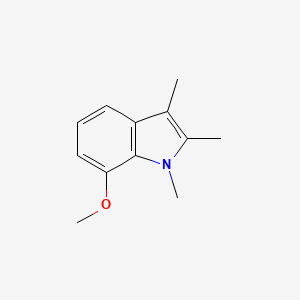
7-Methoxy-1,2,3-trimethylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3-trimethylindole is a methylindole.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimitotic Agent
7-Methoxy-1,2,3-trimethylindole derivatives have been explored for their antitumor properties, targeting tubulin at the colchicine binding site, thereby inducing apoptotic cell death in cancer cells. Such compounds have shown significant antiproliferative effects, highlighting their potential in cancer therapy (Romagnoli et al., 2008).
Synthesis of Pyrrolo[2,3-f]quinolines
This compound also plays a role in the synthesis of pyrrolo[2,3-f]quinolines, a class of compounds with potential pharmacological activities. The reactivity of 7-methoxy-1,2,3-trimethylindole with various β-dicarbonyl compounds has been studied, showcasing its utility in organic synthesis and the potential development of new therapeutic agents (Yamashkin et al., 2006).
Photocleavage Efficiency
In the realm of photochemistry, derivatives of 7-methoxy-1,2,3-trimethylindole have been investigated for their photocleavage properties. Specifically, the methoxy substitution has been found to enhance the efficiency of photocleavage, making these compounds valuable in the study of light-induced chemical reactions and potential applications in photodynamic therapy (Papageorgiou & Corrie, 2000).
Modulation of Aryl Hydrocarbon Receptor
Methylated and methoxylated indoles, including 7-methoxy-1,2,3-trimethylindole derivatives, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit a range of activities from full agonists to antagonists, influencing the transcriptional activity of AhRs. This modulation has implications for understanding the toxicological effects of environmental chemicals and developing novel therapeutic agents targeting the AhR pathway (Štěpánková et al., 2018).
Nitric Oxide Synthase Inhibition
Research has identified 7-methoxy-1H-indazole, a closely related compound, as an inhibitor of neuronal nitric oxide synthase. This finding suggests that derivatives of 7-methoxy-1,2,3-trimethylindole might also hold potential in the modulation of nitric oxide synthases, which are crucial in various physiological and pathological processes (Sopková-de Oliveira Santos et al., 2002).
Eigenschaften
Produktname |
7-Methoxy-1,2,3-trimethylindole |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
7-methoxy-1,2,3-trimethylindole |
InChI |
InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
BGYNKFZIOWEOSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C=CC=C2OC)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



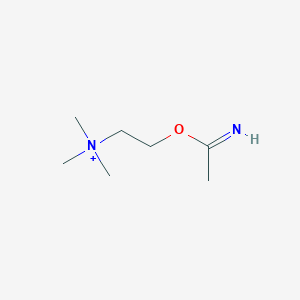
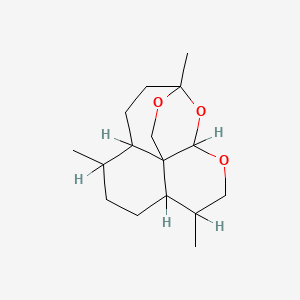
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
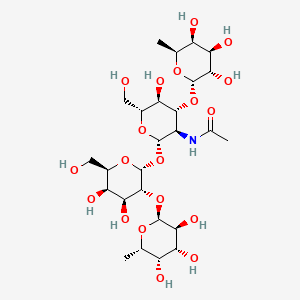
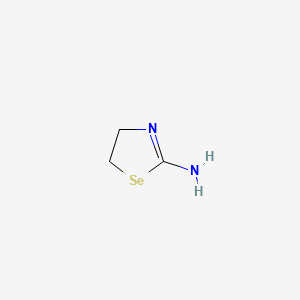
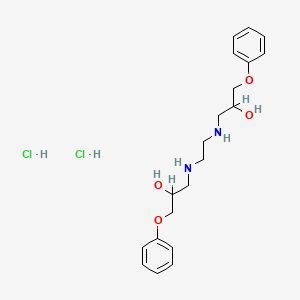
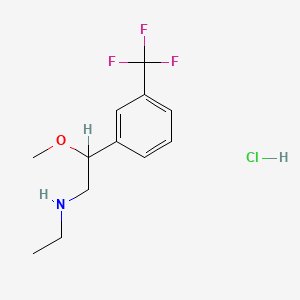
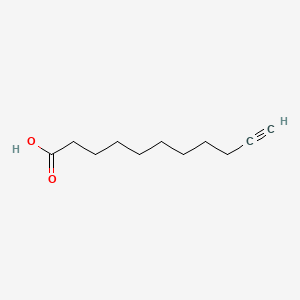
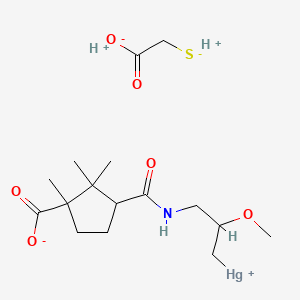
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)
